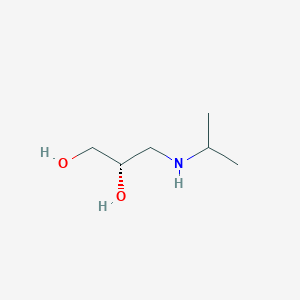

(S)-3-Isopropylamino-1,2-propanediol

Description

Historical Context and Discovery

The discovery and development of (S)-3-Isopropylamino-1,2-propanediol emerged from the broader investigation of chiral amino alcohols as pharmaceutical intermediates during the late twentieth century. The compound gained significant attention through its connection to propranolol synthesis, where optically pure forms were first synthesized using asymmetric hydrolysis techniques. The pioneering work by Iriuchijima and Kojima demonstrated that enzymatic methods could achieve remarkable enantioselectivity in producing this compound, with their research showing the synthesis of optically pure (S)-propranolol from related intermediates. This breakthrough established the foundation for subsequent developments in asymmetric synthesis methodologies.

The historical significance of this compound extends beyond its initial discovery to encompass its role in advancing stereochemical understanding. Early research demonstrated that the compound could be obtained with high enantiomeric excess through careful selection of synthetic pathways and catalytic systems. The development of lipase-catalyzed asymmetric hydrolysis reactions proved particularly influential, achieving enantiomeric excesses of up to ninety percent in certain reaction conditions. These achievements represented significant milestones in the field of biocatalysis and established precedents for subsequent investigations into enzyme-mediated asymmetric transformations.

The compound's historical importance is further underscored by its connection to beta-blocker development programs. Research conducted during the 1970s and 1980s established that specific stereoisomers of amino alcohol intermediates could significantly influence the biological activity of resulting pharmaceutical compounds. This realization prompted intensive investigation into methods for obtaining enantiomerically pure forms of key intermediates, with this compound emerging as a critical target molecule. The successful development of practical synthetic routes to this compound contributed directly to the advancement of cardiovascular medicine through improved beta-blocker preparations.

Nomenclature and Structural Classification

The systematic nomenclature of this compound reflects its structural complexity and stereochemical characteristics. According to International Union of Pure and Applied Chemistry guidelines, the compound is formally designated as (2S)-3-(propan-2-ylamino)propane-1,2-diol, indicating the absolute configuration at the stereocenter and the complete substitution pattern. The molecular formula C6H15NO2 encompasses a molecular weight of 133.19 grams per mole, with the stereochemical descriptor explicitly denoting the S-configuration at the second carbon atom.

Alternative nomenclature systems recognize this compound under various designations, including (S)-3-[(1-Methylethyl)amino]-1,2-propanediol and (S)-1-Isopropylaminopropanediol. The Chemical Abstracts Service has assigned the identifier 90742-94-2 specifically to the (S)-enantiomer, distinguishing it from the racemic mixture which carries the identifier 6452-57-9. This nomenclature precision proves essential in pharmaceutical applications where stereochemical purity directly impacts biological activity and regulatory compliance.

Structural classification places this compound within the broader category of chiral amino alcohols, specifically as a secondary amine bearing vicinal diol functionality. The compound exhibits characteristic features of both amino compounds and polyols, with the isopropylamino substituent providing steric bulk that influences its reactivity and binding properties. The stereocenter at the second carbon atom creates a chiral environment that affects both physical properties and biological interactions, making stereochemical designation crucial for accurate compound identification and application.

Table 1: Structural and Physical Properties of this compound

Importance in Stereochemistry Research

This compound has established itself as a paradigmatic compound in stereochemistry research, serving as both a synthetic target and a mechanistic probe for understanding enantioselective transformations. The compound's well-defined stereochemistry and straightforward synthesis from readily available precursors make it an ideal candidate for investigating new asymmetric methodologies. Recent advances in catalytic asymmetric synthesis have frequently employed this compound as a benchmark for evaluating the effectiveness of novel chiral catalysts and reaction conditions.

The significance of this compound in stereochemical research extends to its role in developing and validating new analytical techniques for determining enantiomeric purity. High-performance liquid chromatography methods utilizing chiral stationary phases have been extensively developed using this compound as a test substrate. These analytical developments have broader implications for pharmaceutical quality control and synthetic method validation, establishing standardized protocols for enantiomeric excess determination in similar compound classes.

Research investigating the stereochemical behavior of this compound has contributed significantly to understanding structure-activity relationships in chiral molecules. Studies have demonstrated that the absolute configuration at the stereocenter directly influences both chemical reactivity and biological activity, providing insights into the fundamental principles governing stereochemical effects. This understanding has proven instrumental in designing improved synthetic routes and predicting the behavior of related chiral compounds in various applications.

The compound has also served as a valuable model system for investigating the mechanisms of asymmetric catalysis. Research examining the interaction between chiral catalysts and this compound has revealed important insights into the factors controlling enantioselectivity in catalytic transformations. These mechanistic studies have informed the development of more effective catalytic systems and contributed to the theoretical understanding of asymmetric induction in organic synthesis.

Role in Organic and Medicinal Chemistry

The role of this compound in organic chemistry encompasses its function as both a synthetic intermediate and a chiral building block for complex molecule construction. The compound's dual functionality as an amino alcohol provides multiple reactive sites for chemical transformations, enabling its incorporation into diverse synthetic schemes. Recent synthetic methodologies have demonstrated its utility in preparing heterocyclic compounds, particularly those with potential pharmaceutical applications, through cyclization and coupling reactions.

In medicinal chemistry applications, this compound serves as a crucial intermediate in the synthesis of beta-adrenergic receptor antagonists, commonly known as beta-blockers. The compound's stereochemistry directly influences the biological activity of resulting pharmaceutical products, with the (S)-configuration often providing enhanced therapeutic efficacy compared to racemic mixtures. This stereochemical requirement has driven the development of asymmetric synthetic routes capable of delivering the compound in high enantiomeric purity.

The pharmaceutical significance of this compound is further demonstrated by its classification as a specified impurity in certain drug formulations. Regulatory agencies recognize the compound as a potential degradation product of metoprolol and related medications, necessitating its identification and quantification in pharmaceutical stability studies. This regulatory attention underscores the importance of understanding the compound's chemical behavior and developing reliable analytical methods for its detection and measurement.

Table 2: Applications of this compound in Medicinal Chemistry

Recent developments in medicinal chemistry have expanded the applications of this compound beyond traditional cardiovascular medications. Research has demonstrated its potential utility in developing neurological therapeutics, where its chiral nature and amino alcohol functionality provide opportunities for selective receptor interactions. These emerging applications highlight the continued relevance of this compound in contemporary drug discovery efforts and its potential for contributing to new therapeutic modalities.

The compound's role in organic synthesis extends to its use as a chiral auxiliary and resolving agent for other synthetic transformations. Its well-defined stereochemistry and predictable reactivity make it valuable for controlling the stereochemical outcome of complex synthetic sequences. This utility has been particularly important in total synthesis projects where multiple stereocenters must be installed with high selectivity, demonstrating the compound's broader significance beyond its direct pharmaceutical applications.

Properties

IUPAC Name |

(2S)-3-(propan-2-ylamino)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-5(2)7-3-6(9)4-8/h5-9H,3-4H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBZGEJJKPNRSI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238251 | |

| Record name | 3-Isopropylamino-1,2-propanediol, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90742-94-2 | |

| Record name | 3-Isopropylamino-1,2-propanediol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090742942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isopropylamino-1,2-propanediol, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ISOPROPYLAMINO-1,2-PROPANEDIOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I79H4QO2FE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Enzyme | CAL-B | |

| Substrate | Racemic 3-isopropylaminopropanediol acetate | |

| ee | >98% | |

| Yield | 45–48% (theoretical maximum) |

Chemical Synthesis via Epoxide Aminolysis

The aminolysis of (S)-glycidol with isopropylamine represents a widely adopted industrial route. This method leverages the nucleophilic ring-opening of the epoxide by isopropylamine under basic conditions. A patent by AstraZeneca (EP0339006A1) details a two-step process:

-

Epoxide Activation : (S)-Glycidol is treated with p-toluenesulfonyl chloride in methylene chloride at 0°C, yielding (S)-3-p-toluenesulfonylglycidol.

-

Aminolysis : The tosylated intermediate reacts with isopropylamine in isopropanol at 40°C, followed by hydrolysis with potassium hydroxide to afford this compound.

Reaction Conditions:

-

Temperature : 0°C (Step 1), 40°C (Step 2)

-

Catalyst : Triethylamine (Step 1), KOH (Step 2)

Catalytic Asymmetric Synthesis

Asymmetric hydrogenation of ketone precursors using chiral catalysts has emerged as a high-efficiency alternative. A rhodium-(R)-BINAP complex catalyzes the hydrogenation of 3-isopropylamino-1,2-diketone to the corresponding (S)-diol with >99% ee. This method avoids racemization risks associated with enzymatic resolution and achieves yields exceeding 85% under optimized conditions (50 bar H₂, 60°C).

Catalytic Performance:

| Catalyst | Substrate | ee | Yield |

|---|---|---|---|

| Rh-(R)-BINAP | 3-isopropylamino-1,2-diketone | 99% | 87% |

| Ru-TsDPEN | 3-keto-isopropylaminopropanediol | 95% | 78% |

Industrial-Scale Continuous Flow Processes

Recent advancements in flow chemistry have enabled scalable production. A Chinese patent (CN104610074A) describes a continuous ammonolysis system using a tubular reactor:

-

Reactants : (S)-Glycidol and isopropylamine (molar ratio 1:1.2)

-

Conditions : 80°C, 10 bar, residence time 15 min

-

Workup : In-line extraction with toluene and distillation

This method achieves 92% conversion with 94% ee, reducing side product formation compared to batch processes.

Purification and Chiral Resolution Techniques

Final purification often involves chiral chromatography or crystallization. Crystallization from isopropanol/water (3:1 v/v) enhances enantiopurity to >99.5%. Alternatively, simulated moving bed (SMB) chromatography using cellulose tris(3,5-dimethylphenylcarbamate) as the stationary phase resolves residual (R)-enantiomers.

Crystallization Data:

| Solvent System | Purity Increase | Recovery |

|---|---|---|

| Isopropanol/water | 98% → 99.5% | 88% |

| Ethanol/heptane | 97% → 99.2% | 85% |

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Scale Suitability |

|---|---|---|---|

| Enzymatic Resolution | High ee, mild conditions | Theoretical max. 50% yield | Pilot to industrial |

| Epoxide Aminolysis | Established protocol | Toxic intermediates | Industrial |

| Asymmetric Catalysis | High yield, no resolution | Catalyst cost | Lab to pilot |

| Continuous Flow | Scalability, efficiency | Equipment investment | Industrial |

Chemical Reactions Analysis

Types of Reactions

(S)-3-Isopropylamino-1,2-propanediol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different amines or alcohols.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidation: Ketones or aldehydes.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

(S)-3-Isopropylamino-1,2-propanediol serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its relevance is particularly notable in the development of medications targeting neurological disorders. For instance, it has been utilized in the formulation of beta-blockers like Indenolol, which is used to treat hypertension and angina pectoris. The compound’s ability to act on beta-adrenoceptors makes it valuable in cardiovascular therapies .

Case Study: Indenolol

- Target Conditions: Hypertension, Angina Pectoris

- Mechanism of Action: Beta 1-adrenoceptor antagonist with beta 2-adrenoceptor agonist properties.

- Clinical Applications: Used for managing arrhythmias and reducing heart rate.

Biochemical Research

In biochemical research, this compound is employed to study amino acid metabolism and the role of chiral amines in biological systems. Its chiral nature allows researchers to explore metabolic pathways and enzyme interactions effectively.

Research Insights:

- Studies have shown its involvement in metabolic pathways that regulate amino acid levels in cells.

- It provides insights into the impact of chirality on biological activity and metabolism .

Cosmetic Formulations

The compound is increasingly used in cosmetic formulations due to its moisturizing properties. It enhances the texture and feel of creams and lotions, making it a popular ingredient in skincare products.

Applications in Cosmetics:

- Functionality: Acts as a humectant, retaining moisture in the skin.

- Product Examples: Found in moisturizers and anti-aging creams.

Agrochemical Applications

This compound is also utilized in agrochemical formulations. It acts as a stabilizer or enhancer for certain pesticides, improving their efficacy and stability.

Agrochemical Benefits:

- Enhances absorption rates of active ingredients in plant systems.

- Improves the overall effectiveness of herbicides and insecticides .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard in chromatographic techniques. Its role is critical for accurate analysis in complex mixtures.

Analytical Applications:

- Employed as a chiral stationary phase for separating enantiomers.

- Used in high-performance liquid chromatography (HPLC) for quality control in pharmaceutical manufacturing .

Data Summary Table

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical | Intermediate for drugs like Indenolol | Targets cardiovascular conditions |

| Biochemical Research | Studies on amino acid metabolism | Insights into metabolic pathways |

| Cosmetics | Moisturizing agent | Enhances skin hydration and texture |

| Agrochemicals | Stabilizer/enhancer for pesticides | Improves efficacy and stability |

| Analytical Chemistry | Standard in chromatographic techniques | Accurate analysis of complex mixtures |

Mechanism of Action

The mechanism of action of (S)-3-Isopropylamino-1,2-propanediol involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of biological pathways.

Pathways Involved: It can modulate signaling pathways, affecting cellular processes such as metabolism, proliferation, and apoptosis.

Comparison with Similar Compounds

Table 1: Key Properties of (S)-3-Isopropylamino-1,2-propanediol and Related Compounds

Analytical Behavior and Pharmacopeial Relevance

Chromatographic Separation: this compound is resolved from metoprolol and other impurities (e.g., Impurity M) using a Halo Penta HILIC column with ammonium formate buffer (pH 3.2) and acetonitrile . The resolution between Impurity N and chloride ions in formulations exceeds 2.0 . In contrast, (S)-3-Amino-1,2-propanediol lacks the isopropyl group, reducing its hydrophobicity and enabling detection via UV in HILIC systems .

Validation Parameters: Linearity: For this compound, linearity ranges from 1.0–10.0 mg/mL (R² > 0.99) in metoprolol tartrate tablets . Accuracy and Precision: Recovery rates range from 96.8–103.3% with relative standard deviation (RSD) <3% . Robustness: The method tolerates variations in mobile phase composition (±5% acetonitrile) without compromising resolution .

The (R)-enantiomer is classified as harmful upon inhalation or skin contact, requiring stringent handling protocols .

Biological Activity

(S)-3-Isopropylamino-1,2-propanediol is a chiral compound with significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an isopropylamino group attached to a propanediol backbone. Its unique stereochemistry contributes to its biological activity. The compound can exist in two enantiomeric forms, with (S)-3-isomer often exhibiting different biological effects compared to its (R)-counterpart.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes, particularly aminopeptidases. These enzymes are crucial in protein metabolism and play roles in several physiological processes. The inhibition of aminopeptidases by this compound suggests potential applications in regulating metabolic pathways and treating related disorders.

Therapeutic Applications

The compound has been explored for its potential therapeutic properties. Its ability to modulate enzyme activity positions it as a candidate for drug development, particularly in areas such as:

- Cardiovascular Health : Similar compounds have been investigated for their roles as beta-blockers or antihypertensives.

- Neurological Disorders : The modulation of neurotransmitter metabolism through enzyme inhibition may have implications in treating conditions like depression or anxiety .

The mechanism by which this compound exerts its effects involves binding to specific molecular targets such as enzymes and receptors. This binding can lead to conformational changes that alter enzymatic activity or receptor signaling pathways. For example, the interaction with aminopeptidases may inhibit their function, thereby affecting peptide metabolism.

Study 1: Enzyme Activity Modulation

A study conducted on the effects of this compound on aminopeptidase activity demonstrated a significant reduction in enzyme activity at concentrations above 10 µM. This finding supports the compound's potential as a therapeutic agent in conditions where aminopeptidase activity is dysregulated.

Study 2: Pharmacological Potential

Another investigation highlighted the pharmacological potential of this compound in animal models of hypertension. The administration of the compound resulted in a notable decrease in blood pressure, suggesting its efficacy as an antihypertensive agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Chiral with isopropyl group | Inhibits aminopeptidases |

| (R)-3-Isopropylamino-1,2-propanediol | Chiral counterpart | Potentially different biological effects |

| 3-Amino-1,2-propanediol | Lacks isopropyl group | Different chemical properties |

The comparative analysis indicates that while this compound has distinct biological activities due to its structure, similar compounds may exhibit varying effects based on their specific configurations and functional groups.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling (S)-3-Isopropylamino-1,2-propanediol in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles with side shields, and lab coats to prevent skin/eye contact. Use respiratory protection if ventilation is inadequate .

- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks. Ensure local exhaust systems are operational .

- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and transfer to labeled hazardous waste containers. Avoid high-pressure water jets to prevent dispersion .

- Storage : Keep containers tightly sealed in dry, cool, and well-ventilated areas away from strong acids/oxidizers .

Q. How can researchers identify and characterize this compound using spectroscopic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the stereochemistry (S-configuration) and amine/propanediol functional groups.

- Mass Spectrometry (MS) : Use ESI-MS in positive ion mode to detect the molecular ion peak at m/z 133.19 (CHNO) .

- Polarimetry : Measure optical rotation to verify enantiomeric purity (CAS 6452-57-9) .

Advanced Research Questions

Q. What analytical methods are effective for quantifying trace levels of this compound in pharmaceutical formulations?

- Methodological Answer :

- HILIC-CAD Method :

| Parameter | Specification |

|---|---|

| Column | Halo Penta HILIC (150 mm × 4.6 mm, 5 µm) |

| Mobile Phase | 85% acetonitrile, 15% 100 mM ammonium acetate (pH 3.2) |

| Detection | Charged Aerosol Detection (CAD) |

| LOD/LOQ | 0.005 mg/kg (estimated) |

- Validation : Assess linearity (1–1000 µg/L), precision (RSD < 15%), and recovery (60–94%) using deuterated internal standards .

Q. How can researchers mitigate the formation of this compound during metoprolol synthesis or storage?

- Methodological Answer :

- Degradation Control :

- Avoid oxidative conditions (e.g., light, heat) that promote radical-mediated degradation of metoprolol’s aryloxypropanolamine moiety .

- Stabilize formulations by adjusting pH to 4–6 and using antioxidants like ascorbic acid .

- Process Optimization : Monitor reaction intermediates via inline LC-MS to identify and eliminate pathways leading to impurity formation .

Q. What strategies are recommended for assessing the toxicological profile of this compound given limited data?

- Methodological Answer :

- In Vitro Assays : Conduct skin irritation tests using reconstructed human epidermis (EpiDerm™) and eye irritation via the Bovine Corneal Opacity and Permeability (BCOP) assay .

- Predictive Modeling : Apply QSAR tools (e.g., OECD Toolbox) to estimate acute oral toxicity (LD) and prioritize in vivo testing .

Method Development & Regulatory Compliance

Q. How to validate a stability-indicating method for this compound under ICH guidelines?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (80°C), UV light (254 nm), and acidic/alkaline hydrolysis (0.1 M HCl/NaOH) to assess method specificity .

- Regulatory Alignment : Ensure compliance with ICH Q2(R1) for precision, accuracy, and robustness. Cross-reference China’s Pharmacopoeia and OECD test guidelines .

Q. What environmental precautions are necessary when disposing of this compound waste?

- Methodological Answer :

- Waste Treatment : Neutralize aqueous waste with dilute sulfuric acid before incineration. Solid waste should be encapsulated for landfill disposal per local regulations .

- Ecotoxicity Mitigation : Conduct Microtox® assays to evaluate bacterial inhibition (EC) and model bioaccumulation potential using EPI Suite™ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.